6-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid
Overview
Description
6-[(2-{[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.04531293 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
- Pyrrolo[2,1-b]thiazol-3(2H)-ones were synthesized as precursors for N-Alkyl-2-(1H-pyrrol-2-ylthio)acetamides and N-Alkyl-2-(1H-pyrrol-2-ylthio)propanamides, demonstrating the chemical versatility of related compounds (Tverdokhlebov et al., 2004).
- Studies have shown the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds, indicating a range of possible derivatives and applications (Albreht et al., 2009).
Antimicrobial Activities
- New approaches in the synthesis of thiazoles and their fused derivatives have been explored for antimicrobial activities. These compounds have shown effectiveness against bacterial and fungal strains, highlighting their potential in antimicrobial research (Wardkhan et al., 2008).
Structural and Molecular Studies
- The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems has been carried out, providing insights into the structural properties and potential applications of these compounds in various fields of chemistry (Bakhite et al., 2005).
Catalytic Applications
- Research on catalytic applications has led to the development of novel methods for synthesizing pyranopyrazole derivatives, demonstrating the catalyst potential of related pyridinium compounds (Moosavi‐Zare et al., 2016).
Biological Activity
- Studies have been conducted on the synthesis and biological activity of novel substituted pyridines and purines containing thiazolidinedione, which have shown significant biological activities, further emphasizing the potential of these compounds in biological research (Kim et al., 2004).
Properties
IUPAC Name |
6-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylpyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-23-13(20)6-9-7-25-15(16-9)18-11(19)8-24-12-5-3-4-10(17-12)14(21)22/h3-5,7H,2,6,8H2,1H3,(H,21,22)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEDUYZZHJAXTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=CC=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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